molecular formula C19H19N5O4 B2791562 ethyl 4-{1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate CAS No. 31488-14-9

ethyl 4-{1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate

Cat. No.: B2791562
CAS No.: 31488-14-9
M. Wt: 381.392
InChI Key: KHYWGMLBJDPZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a purine-imidazole ring system, which is a common feature in many biologically active compounds . The presence of the imidazole ring contributes to the compound’s broad range of chemical and biological properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not specified in the available resources .

Mechanism of Action

As a potent inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), this compound plays a role in the production of androgens and estrogens. CYP17A1 is a critical enzyme in the steroidogenic pathway that produces progestins, mineralocorticoids, glucocorticoids, androgens, and estrogens.

Properties

IUPAC Name

ethyl 4-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c1-5-28-17(26)12-6-8-13(9-7-12)24-11(2)10-23-14-15(20-18(23)24)21(3)19(27)22(4)16(14)25/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYWGMLBJDPZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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